Diethyl 3,3'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate)
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Overview
Description
Diethyl 3,3’-((2,2’-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzofuran rings and ester functional groups. It is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-((2,2’-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of benzofuran-2-carboxylic acid, which is then esterified with ethanol to form the corresponding ethyl ester. The next step involves the formation of the oxamide linkage through a reaction with oxalyl chloride and subsequent amination with diethylamine. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity. Industrial methods would also incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-((2,2’-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran rings or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which Diethyl 3,3’-((2,2’-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl benzofuran-2-carboxylate: A simpler ester derivative with similar structural features.
Oxamide derivatives: Compounds with similar oxamide linkages but different substituents.
Benzofuran derivatives: A broad class of compounds with varying functional groups attached to the benzofuran ring.
Uniqueness
Diethyl 3,3’-((2,2’-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) is unique due to its combination of benzofuran rings, ester groups, and oxamide linkages. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 3-[[2-[2-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O9/c1-3-34-25(31)23-21(15-9-5-7-11-17(15)36-23)27-19(29)13-33-14-20(30)28-22-16-10-6-8-12-18(16)37-24(22)26(32)35-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSHQQZSSOMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COCC(=O)NC3=C(OC4=CC=CC=C43)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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